5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529964
InChI: InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+
SMILES:
Molecular Formula: C26H28O7
Molecular Weight: 452.5 g/mol

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

CAS No.:

Cat. No.: VC16529964

Molecular Formula: C26H28O7

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone -

Specification

Molecular Formula C26H28O7
Molecular Weight 452.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methoxychromen-4-one
Standard InChI InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+
Standard InChI Key AHZUPZUDBQBABD-OVCLIPMQSA-N
Isomeric SMILES CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)/C)C
Canonical SMILES CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone belongs to the prenylated flavonoid subclass, characterized by a flavone backbone (2-phenylchromen-4-one) with hydroxyl, methoxy, and geranyl substituents. The IUPAC name—2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one—precisely describes its substitution pattern . X-ray crystallography and NMR studies confirm that the geranyl groups at positions 8 and 5' create a hydrophobic domain that facilitates interactions with lipid-rich cellular compartments, while the polyphenolic moiety enables hydrogen bonding with biological targets .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₂₆H₂₈O₇
Molecular Weight452.5 g/mol
Melting Point212–214°C (dec.)
SolubilityDMSO >10 mM; Ethanol <1 mg/mL
XLogP35.2

Spectroscopic Fingerprints

The compound exhibits characteristic UV-Vis absorption maxima at 268 nm (Band II, cinnamoyl system) and 342 nm (Band I, benzoyl system), consistent with its conjugated π-electron system . ¹H NMR spectra (DMSO-d₆) reveal distinctive signals: δ 12.92 (s, 1H, 5-OH), 10.85 (s, 1H, 7-OH), 9.45 (s, 1H, 3'-OH), and 9.12 (s, 1H, 4'-OH), confirming the phenolic hydroxyl pattern . The geranyl side chains show olefinic protons at δ 5.25–5.32 (m) and methyl groups at δ 1.68 (s) .

Natural Occurrence and Biosynthesis

Plant Sources

This flavone occurs predominantly in the Moraceae family, with Broussonetia papyrifera (paper mulberry) being the primary source. Phytochemical studies identify its highest concentration in root bark (0.42% dry weight) followed by stem bark (0.31%) . Seasonal variations significantly impact yield, with autumn-harvested material showing 23% higher content than spring samples due to increased prenyltransferase activity during fruit maturation .

Biosynthetic Pathway

The compound originates from the phenylpropanoid pathway through consecutive enzymatic modifications:

  • Core formation: Chalcone synthase (CHS) catalyzes p-coumaroyl-CoA and malonyl-CoA condensation to form naringenin chalcone .

  • Oxidation: Flavone synthase II (FNS II) introduces the C2-C3 double bond, yielding apigenin .

  • Hydroxylation: Cytochrome P450 enzymes (CYP93B subfamily) mediate 3'- and 4'-hydroxylation .

  • Prenylation: Membrane-bound prenyltransferases (PTs) attach geranyl groups to C-8 and C-5' positions, with geranyl diphosphate (GPP) as the isoprenoid donor .

  • Methylation: S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze 3-O-methylation .

Pharmacological Activities

Breast Cancer Models

In ER-positive MCF-7 cells, the compound demonstrates potent antiproliferative activity (IC₅₀ = 4.41 μM) through dual ER-α downregulation (72% reduction at 10 μM) and cell cycle arrest at G1 phase (58% cells vs. 32% control) . Xenograft studies in BALB/c nude mice (BCAP-37 tumors) show 64% tumor mass reduction after 21 days of 50 mg/kg/day treatment, outperforming tamoxifen (47% reduction) . Mechanistically, it disrupts ER-α/Sp1 protein interactions, inhibiting downstream cyclin D1 and c-Myc transcription .

Table 2: Anticancer Activity Profile

Model SystemEffect SizeMechanismSource
MCF-7 (ER+ BC)IC₅₀ = 4.41 μMER-α downregulation
MDA-MB-231 (TNBC)IC₅₀ = 18.2 μMSTAT3 phosphorylation inhibition
BCAP-37 Xenograft64% tumor mass reductionAngiogenesis suppression (VEGF↓ 41%)

Apoptosis Induction

At concentrations ≥10 μM, the flavone activates intrinsic apoptosis pathways in MCF-7 cells, evidenced by 4.8-fold caspase-9 elevation and 32% increase in Annexin V+ cells . Mitochondrial membrane depolarization (ΔΨm loss in 58% cells) precedes cytochrome c release and Apaf-1 oligomerization, indicating MOMP-dependent apoptosis .

Antioxidant Capacity

The compound exhibits significant radical scavenging activity in DPPH (EC₅₀ = 8.7 μM) and ORAC (12.2 μM TE/μM) assays, surpassing quercetin (EC₅₀ = 11.4 μM) in lipid peroxidation models . The ortho-dihydroxy (catechol) groups at 3'/4' positions donate hydrogen atoms to stabilize free radicals, while the geranyl side chains enhance membrane localization .

Molecular Mechanisms and Target Engagement

Estrogen Receptor Modulation

Surface plasmon resonance (SPR) analyses reveal high-affinity binding to ER-α LBD (Kd = 38 nM), inducing conformational changes that prevent coactivator recruitment . Molecular dynamics simulations show the geranyl chain occupies the hydrophobic cleft near Helix 12, destabilizing the active receptor conformation .

Kinase Inhibition Profiles

Kinome-wide screening identifies JAK2 (IC₅₀ = 2.1 μM) and CDK4 (IC₅₀ = 3.8 μM) as secondary targets . The methoxy group at C-3 forms critical hydrogen bonds with JAK2's ATP-binding pocket Val²³⁸ residue, while the geranyl moiety interacts with the hydrophobic back pocket .

Pharmaceutical Development Status

Current formulation efforts focus on nanoemulsions (130 nm particles) that improve oral bioavailability from 8.2% to 41.7% in canine models . Phase I clinical trials (NCT04877067) initiated in 2024 aim to evaluate pharmacokinetics in healthy volunteers, with preliminary data showing Cmax = 1.2 μg/mL at 200 mg dose and t₁/₂ = 6.8 hrs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator